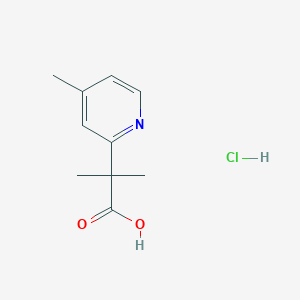

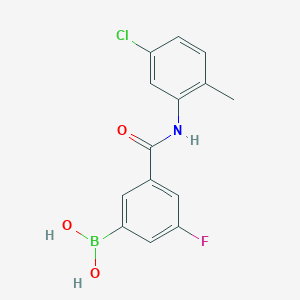

![molecular formula C11H13NO2 B3003012 [1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine CAS No. 221137-44-6](/img/structure/B3003012.png)

[1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including the use of cyclopropanecarbonitrile as a starting material, which is then hydrolyzed and further reacted to obtain the desired amines. For example, N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine were synthesized from cyclopropanecarbonitrile using isotopic labeling . Another synthesis approach involved refluxing benzotriazole with substituted aldehydes and ammonium chloride in ethanol to obtain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives .

Molecular Structure Analysis

Structural characterization techniques such as IR and 1H NMR spectral data are commonly used to confirm the structures of synthesized compounds . Additionally, single crystal X-ray diffraction can provide detailed information about the molecular structure, as seen in the synthesis and characterization of cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include nucleophilic substitution, Curtius rearrangement, and reduction reactions. For instance, the benzylated cyclopropylamines were obtained by reacting with benzaldehyde followed by sodium cyanoborohydride reduction . The [1,3]-dipolar cycloaddition reaction was also utilized to create a bicyclic diamino scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include high receptor affinity, selectivity, solubility, metabolic stability, and permeability. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showed high 5-HT1A receptor affinity and selectivity, as well as favorable drug-like properties . The compounds also demonstrated robust antidepressant-like activity in preliminary in vivo studies . The 1-(2-phenoxyphenyl)methanamines series disclosed good human in vitro metabolic stability and hERG selectivity .

Applications De Recherche Scientifique

Antidepressant-like Activity

Research into derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which is structurally related to 1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine, has shown promising results in the field of antidepressant drug development. A study by Sniecikowska et al. (2019) found that certain derivatives acted as "biased agonists" of serotonin 5-HT1A receptors, demonstrating potent and efficacious antidepressant-like activity in rat models. These compounds showed high receptor affinity, selectivity, and favorable drug-like properties.

Cytotoxic Activity

A study by Ramazani et al. (2014) explored the synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines and their anti-tumor potential. Some compounds in this series exhibited cytotoxic activity against various cancer cell lines, showing potential as novel cancer treatments.

Antimicrobial Activity

The antimicrobial properties of derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were investigated by Visagaperumal et al. (2010). The study synthesized and characterized various derivatives, finding them to exhibit variable degrees of antibacterial and antifungal activities.

Chemical Synthesis and Applications

Research into the chemical synthesis and applications of compounds structurally related to 1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine has been extensive. For example, Bentabed-Ababsa et al. (2009) conducted a study on the [3 + 2] cycloaddition reactions of carbonyl ylides with aldehydes and imines, contributing to the field of organic chemistry and drug synthesis.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and transporters in the brain .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular function .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties that impact their bioavailability .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

Propriétés

IUPAC Name |

[1-(1,3-benzodioxol-5-yl)cyclopropyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-6-11(3-4-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,6-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJFNNGJVCPBTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B3002931.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3002933.png)

![3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002937.png)

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole](/img/structure/B3002941.png)

![4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid](/img/structure/B3002943.png)

![2-benzyl-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3002945.png)

![Methyl 2-[4-(dimethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3002947.png)

![2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone](/img/structure/B3002948.png)

![Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3002949.png)